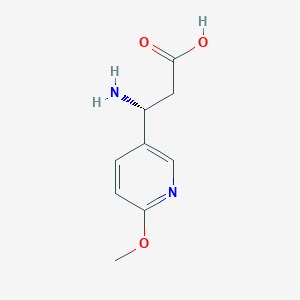

![molecular formula C18H19NO B113012 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 778642-53-8](/img/structure/B113012.png)

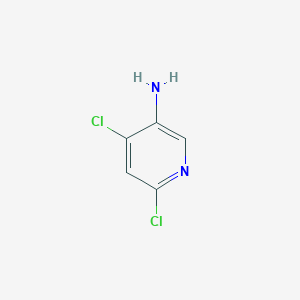

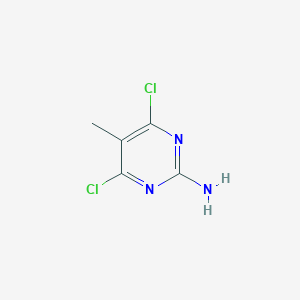

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine

Overview

Description

The compound is a derivative of phenylpyridine, which is a class of organic compounds containing a phenyl group attached to a pyridine ring . The “benzyloxy” group suggests the presence of a benzyl group attached to the compound via an ether linkage .

Chemical Reactions Analysis

Phenylpyridines can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Phenylpyridines are generally stable compounds, but the presence of the benzyloxy group could make the compound more susceptible to reactions such as oxidation or hydrolysis .Scientific Research Applications

Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has been used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This compound is a key intermediate in the production of various organic compounds.

Preparation of Hetaryl-Azophenol Dyes

This compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes have applications in textiles, plastics, and other industries.

Polyester Fiber Dyeing

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is also used for polyester fiber dyeing . The compound’s chemical properties make it suitable for use in dyeing processes, contributing to vibrant and long-lasting colors.

Rubber Industry

In the rubber industry, this compound is used to enhance the properties of rubber products . It can improve the durability and resilience of rubber, making it more suitable for various applications.

Depigmenting Agent

This compound acts as a depigmenting agent . It can be used in cosmetic formulations to lighten the skin or to treat hyperpigmentation disorders.

Anticancer Activity

A novel series of derivatives of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine was designed and synthesized, showing promising EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Treatment of Autoimmune Diseases

Derivatives of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine are being studied for the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis . These diseases are characterized by an overactive immune response, and this compound may help to modulate this response.

Mechanism of Action

Target of Action

Related compounds have been found to target leukotriene a-4 hydrolase .

Biochemical Pathways

Related compounds have been found to have anti-inflammatory effects, suggesting that they may impact pathways related to inflammation .

Result of Action

Related compounds have been found to have anti-inflammatory and antioxidant effects , suggesting that this compound may have similar effects.

properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWCFKPGSZQLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

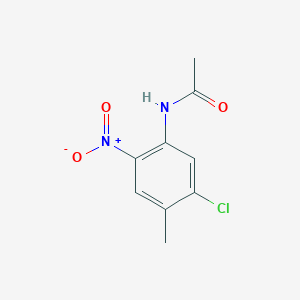

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)